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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzoic acid

Cat. No.: B1273137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-
Bromo-4-chlorobenzoic acid. Due to the limited availability of direct experimental data for this

specific compound in publicly accessible databases, this document focuses on established

methodologies for the determination of its thermodynamic characteristics. The protocols and

computational workflows described herein are based on standard practices for halogenated

benzoic acids and provide a robust framework for obtaining reliable thermodynamic data.

Physicochemical Properties
A summary of the known physical and chemical properties of 3-Bromo-4-chlorobenzoic acid
is presented in Table 1. This data is essential for the design of experiments and computational

models.
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Property Value Source

Molecular Formula C₇H₄BrClO₂ PubChem[1]

Molecular Weight 235.46 g/mol PubChem[1]

CAS Number 42860-10-6 Sigma-Aldrich[2]

Melting Point 218-222 °C Sigma-Aldrich[2]

XLogP3 3.5 PubChem[1]

InChI Key
NLEPZGNUPNMRGF-

UHFFFAOYSA-N
PubChem[1]

Experimental Determination of Thermodynamic
Properties
The experimental determination of the thermodynamic properties of organic compounds like 3-
Bromo-4-chlorobenzoic acid relies on precise calorimetric techniques. The following sections

detail the standard protocols for measuring the enthalpy of formation and the enthalpy of

sublimation.

Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is determined from the

energy of combustion (ΔcU°) measured using a bomb calorimeter. For halogenated

compounds, specific considerations are necessary to ensure complete combustion and

accurate product analysis.

Experimental Protocol:

Sample Preparation: A pellet of high-purity 3-Bromo-4-chlorobenzoic acid (approximately 1

g) is weighed accurately. The pellet is placed in a crucible within the bomb calorimeter.

Bomb Preparation: A small, known amount of water or a reducing solution (e.g., arsenious

oxide solution) is added to the bomb to ensure that the halogen combustion products (HBr

and HCl) form a uniform aqueous solution. The bomb is then sealed and pressurized with an

excess of pure oxygen (typically to 30 atm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-chlorobenzoic-acid
https://www.sigmaaldrich.com/SG/en/product/aldrich/591580
https://www.sigmaaldrich.com/SG/en/product/aldrich/591580
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-chlorobenzoic-acid
https://www.benchchem.com/product/b1273137?utm_src=pdf-body
https://www.benchchem.com/product/b1273137?utm_src=pdf-body
https://www.benchchem.com/product/b1273137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calorimeter Assembly: The bomb is submerged in a known mass of water in the

calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the water bath is monitored with high precision (e.g., using a platinum resistance

thermometer) before, during, and after combustion to determine the temperature change

(ΔT).

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the

quantities of carbon dioxide, and aqueous hydrobromic and hydrochloric acids formed. This

analysis is crucial for applying corrections and ensuring the completeness of the reaction.

Calculation: The energy of combustion at constant volume (ΔcU°) is calculated from the

observed temperature rise and the energy equivalent of the calorimeter (determined by

combusting a standard substance like benzoic acid). The standard enthalpy of combustion

(ΔcH°) is then calculated, and subsequently, the standard enthalpy of formation (ΔfH°) is

derived using Hess's Law.

Below is a diagram illustrating the workflow for determining the enthalpy of formation using

combustion calorimetry.
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Workflow for Combustion Calorimetry
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Enthalpy of Sublimation via the Transpiration Method
The standard enthalpy of sublimation (ΔsubH°) is a crucial parameter for converting

thermodynamic data from the condensed phase to the gas phase. The transpiration method is

a reliable technique for determining the vapor pressure of low-volatility solids as a function of

temperature.

Experimental Protocol:

Sample Packing: A sample of crystalline 3-Bromo-4-chlorobenzoic acid is packed into a

saturator tube, often mixed with an inert material like glass beads to ensure efficient

saturation of the carrier gas.

Apparatus Setup: The saturator is placed in a temperature-controlled furnace. An inert carrier

gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, slow

flow rate.

Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.

Condensation and Quantification: The vapor is transported to a condenser where it is

collected. The amount of sublimed material is determined by gravimetric analysis or by a

suitable chemical analysis technique (e.g., gas chromatography).

Data Collection: The experiment is repeated at several different temperatures, and the

corresponding vapor pressures are calculated from the mass of the condensed substance,

the volume of the carrier gas, and the temperature.

Calculation: The enthalpy of sublimation is determined from the temperature dependence of

the vapor pressure using the Clausius-Clapeyron equation.

The workflow for the transpiration method is depicted in the following diagram.
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Workflow for the Transpiration Method
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Computational Determination of Thermodynamic
Properties
In the absence of experimental data, quantum chemical calculations provide a powerful tool for

predicting the thermodynamic properties of molecules. High-accuracy composite methods and

density functional theory are commonly employed for this purpose.

Gaussian-4 (G4) Theory
G4 theory is a high-accuracy composite quantum chemical method for the calculation of

molecular energies. It involves a series of calculations that are combined to approximate a very

high level of theory and a complete basis set, yielding thermochemical data often within

"chemical accuracy" (typically considered to be within 1 kcal/mol of experimental values).

Computational Workflow:

Geometry Optimization: The molecular geometry of 3-Bromo-4-chlorobenzoic acid is

optimized using a lower-level, yet robust, method such as B3LYP density functional theory

with a suitable basis set (e.g., 6-31G(2df,p)).

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of

theory to confirm that the optimized structure is a true minimum on the potential energy

surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to

the enthalpy and entropy.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometry using higher levels of theory and larger basis sets. These include

CCSD(T) and MP2 calculations with various basis sets.

Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set

limit.

Final Energy Calculation: The individual energy components are combined, along with

empirical higher-level corrections, to obtain a final, highly accurate total energy. From this,

the gas-phase enthalpy of formation can be calculated.

The logical flow of a G4 theory calculation is shown below.
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Computational Workflow for G4 Theory

Density Functional Theory (DFT)
DFT, particularly with hybrid functionals like B3LYP, offers a computationally less expensive

alternative for predicting thermodynamic properties. While generally less accurate than

composite methods like G4, it can provide valuable insights, especially for larger molecules or

for comparative studies.

Computational Workflow:

Geometry Optimization: The molecular structure is optimized using the B3LYP functional with

a large basis set (e.g., 6-311++G(d,p)) to accurately model the electron distribution.

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory.

This provides the ZPVE and allows for the calculation of thermal corrections to the enthalpy,

entropy, and Gibbs free energy.
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Thermochemical Analysis: The results from the frequency calculation are used to compute

the standard state (298.15 K and 1 atm) enthalpy, entropy, and Gibbs free energy.

Summary of Thermodynamic Data
As of the date of this publication, a comprehensive set of experimentally determined or

computationally predicted thermodynamic properties for 3-Bromo-4-chlorobenzoic acid is not

available in major databases such as the NIST Chemistry WebBook.[3][4] The methodologies

outlined in this guide provide the established pathways for researchers to obtain this critical

data. It is anticipated that computational methods, particularly G4 theory, would yield a gas-

phase enthalpy of formation with an uncertainty of less than 1.5 kcal/mol.

Conclusion
This technical guide has detailed the standard experimental and computational methodologies

for determining the thermodynamic properties of 3-Bromo-4-chlorobenzoic acid. While direct

experimental data is currently lacking in the literature, the protocols for combustion calorimetry,

the transpiration method, and the computational workflows for G4 theory and DFT provide a

clear roadmap for obtaining the enthalpy of formation, enthalpy of sublimation, standard

entropy, and Gibbs free energy of this compound. Such data is invaluable for chemical process

design, drug development, and fundamental scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Thermodynamic Properties of 3-Bromo-4-chlorobenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273137#thermodynamic-properties-of-3-bromo-4-
chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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